2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Description
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a synthetic aromatic amine featuring a 1,2,4-oxadiazole heterocycle substituted with a propyl group at the 3-position and a methyl-substituted aniline moiety at the 5-position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in drug discovery, particularly in antimicrobial and anticancer applications . The methyl and propyl substituents likely influence lipophilicity and electronic properties, impacting bioavailability and target binding .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-6-5-8(2)10(13)7-9/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
LDMMLHJWGAOKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The aniline moiety allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxadiazole derivatives.
Scientific Research Applications
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their antimicrobial, antiviral, and anticancer activities.
Materials Science: Used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Propyl vs. tert-Butyl: The tert-butyl group in 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline confers steric bulk and metabolic stability but may reduce solubility, limiting its therapeutic window .
- Aryl vs. Alkyl: Aryl-substituted oxadiazoles (e.g., 4-(3-(4-trifluoromethylphenoxy)phenyl)-aniline) exhibit strong antimicrobial activity due to enhanced target binding via π-π interactions . The target compound’s alkyl substituents may favor different mechanisms, such as hydrophobic pocket interactions.
Biological Activity
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a synthetic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structure that includes a methyl group and a propyl-substituted oxadiazole moiety, which contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1156723-45-3
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant biological activity. Specifically, 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies suggest that this compound may inhibit the growth of various microbial strains by interacting with key enzymes essential for microbial survival. The following table summarizes some findings related to its antimicrobial efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.0195 mg/mL | Complete death within 8 hours |
| Escherichia coli | 0.025 mg/mL | Significant inhibition observed |
| Bacillus mycoides | 0.0048 mg/mL | Effective against growth |
| Candida albicans | 0.039 mg/mL | Moderate antifungal activity |
The MIC values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have demonstrated that 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline shows cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in several case studies:
- Case Study A : Treatment of breast cancer cell line MCF-7 showed a dose-dependent decrease in cell viability.
- Case Study B : The compound was tested against lung cancer cell line A549, resulting in significant cytotoxicity at concentrations above 10 µM.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and disruption of cell cycle progression .
The biological activity of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be attributed to its structural features that facilitate binding to specific biological targets. The oxadiazole ring enhances solubility and bioactivity, allowing for effective interaction with enzymes and receptors involved in microbial growth and cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
